molecular formula C15H21Cl2N3O3 B6213060 3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride CAS No. 2703780-44-1

3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride

Cat. No.: B6213060
CAS No.: 2703780-44-1
M. Wt: 362.2 g/mol
InChI Key: BOTWHPDNRGHDON-UHFFFAOYSA-N
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Description

3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride is a compound that belongs to the class of piperidine-2,6-dione derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperazine ring, a phenoxy group, and a piperidine-2,6-dione core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(piperazin-1-yl)phenoxy]piperidine-2,6-dione dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

2703780-44-1

Molecular Formula

C15H21Cl2N3O3

Molecular Weight

362.2 g/mol

IUPAC Name

3-(4-piperazin-1-ylphenoxy)piperidine-2,6-dione;dihydrochloride

InChI

InChI=1S/C15H19N3O3.2ClH/c19-14-6-5-13(15(20)17-14)21-12-3-1-11(2-4-12)18-9-7-16-8-10-18;;/h1-4,13,16H,5-10H2,(H,17,19,20);2*1H

InChI Key

BOTWHPDNRGHDON-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1OC2=CC=C(C=C2)N3CCNCC3.Cl.Cl

Purity

95

Origin of Product

United States

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